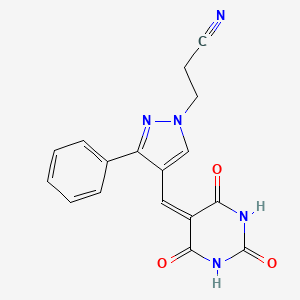
トリパノソーマ感染症治療薬2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitrypanosomal agent 2 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in preclinical studies, offering hope for more effective treatments against this neglected tropical disease .
科学的研究の応用
Antitrypanosomal agent 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Trypanosoma species and other parasitic protozoa.
Medicine: Explored as a potential therapeutic agent for treating trypanosomiasis and other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
Target of Action
Antitrypanosomal Agent 2, also known as “3-{3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile” or “3-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile”, is designed to target trypanosomatids . Trypanosomatids are a group of protozoan parasites that include Trypanosoma and Leishmania species . These organisms are responsible for several neglected tropical diseases, such as Chagas disease and leishmaniasis .
Mode of Action
The compound interacts with its targets by promoting the production of nitric oxide (NO) and reactive oxygen species (ROS) . These molecules are harmful to trypanosomatids and can lead to their death . The compound’s mechanism of action is modulated through chemical functionalization at the 4-position of a 2-arylquinazoline scaffold .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of NO and ROS . These molecules can cause oxidative stress in the parasites, disrupting their normal functions and leading to cell death . The compound also acts as an antifolate agent , inhibiting the synthesis of folate-dependent enzymes essential for the parasite’s survival .
Pharmacokinetics
Similar compounds have shown satisfactory predicted physico-chemical properties including oral bioavailability, permeability, and transport properties
Result of Action
The result of the compound’s action is the death of the trypanosomatid parasites . By promoting the production of NO and ROS, and acting as an antifolate agent, the compound disrupts essential biochemical pathways in the parasites, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 2 typically involves multiple steps. One common route includes the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of antitrypanosomal agent 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions: Antitrypanosomal agent 2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of antitrypanosomal activity .
類似化合物との比較
Melarsoprol: An arsenic-based drug used to treat late-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used to treat Chagas disease.
Benznidazole: Another nitrofuran used for Chagas disease treatment.
Comparison: Antitrypanosomal agent 2 is unique in its structure and mechanism of action compared to these compounds. While melarsoprol and nifurtimox have significant side effects and resistance issues, antitrypanosomal agent 2 offers a potentially safer and more effective alternative .
特性
IUPAC Name |
3-[3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c18-7-4-8-22-10-12(14(21-22)11-5-2-1-3-6-11)9-13-15(23)19-17(25)20-16(13)24/h1-3,5-6,9-10H,4,8H2,(H2,19,20,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFSMDQCXMNEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)
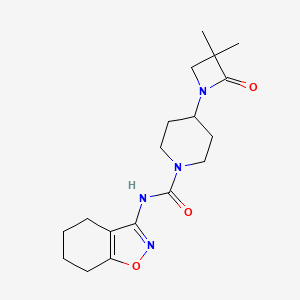
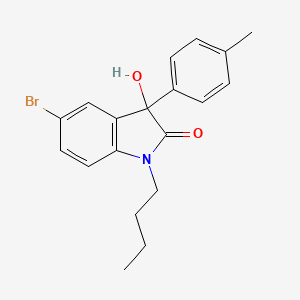
![4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)
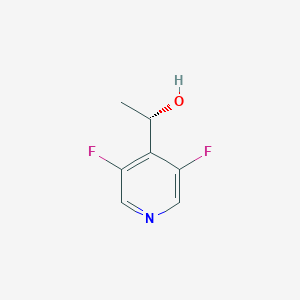
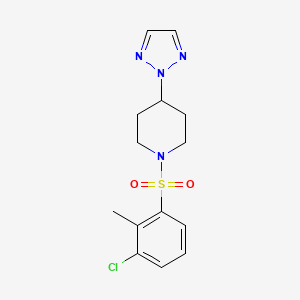

![tert-butyl N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}carbamate](/img/structure/B2491519.png)
![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2491521.png)
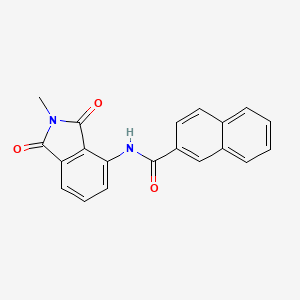
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)
